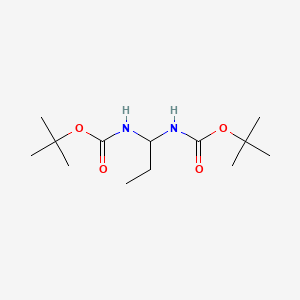

Di-tert-butyl propane-1,1-diyldicarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-tert-butyl propane-1,1-diyldicarbamate is a chemical compound with the molecular formula C13H26N2O4 and a molecular weight of 274.36 g/mol . This compound is characterized by its two tert-butyl groups attached to a propane-1,1-diyldicarbamate backbone. It is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl propane-1,1-diyldicarbamate typically involves the reaction of propane-1,1-diyldicarbamate with tert-butyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butyl propane-1,1-diyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Polyurethanes and Polyureas

Di-tert-butyl propane-1,1-diyldicarbamate is investigated as a monomer for the synthesis of polyurethanes and polyureas, presenting a safer alternative to traditional isocyanate-based methods. The bulky nature of the tert-butyl groups enhances the stability of the resulting polymers while maintaining reactivity with amines and diols. Research has shown that these dicarbamates can effectively react with diamines to form polyurethanes without the toxic byproducts associated with isocyanates .

2. Protective Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in organic synthesis. This compound serves as a source of Boc groups, allowing for the selective protection of amines during multi-step syntheses. This application is particularly valuable in the synthesis of complex molecules where functional group compatibility is critical .

Case Study 1: Development of Non-Toxic Polyurethanes

A study explored the use of this compound in creating non-toxic polyurethanes through an isocyanate-free process. The research demonstrated that the mechanical properties of the resulting polymers were comparable to those made with traditional methods, while significantly reducing environmental and health risks associated with isocyanates .

| Property | Traditional Polyurethane | Polyurethane from Dicarbamate |

|---|---|---|

| Tensile Strength | 25 MPa | 24 MPa |

| Elongation at Break | 300% | 280% |

| Toxicity | High | Low |

Case Study 2: Synthesis of Complex Organic Molecules

In another study, this compound was utilized as a Boc protecting agent in the synthesis of complex organic molecules. The compound facilitated multiple steps without deprotection issues, showcasing its efficiency in multi-step synthetic routes .

Mecanismo De Acción

The mechanism of action of di-tert-butyl propane-1,1-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the functional groups present in the compound, which can form bonds with the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate: This compound has a similar structure but with additional functional groups, leading to different chemical properties and applications.

Di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate: Another similar compound with variations in the functional groups attached to the propane backbone.

Uniqueness

Di-tert-butyl propane-1,1-diyldicarbamate is unique due to its specific structure and the presence of two tert-butyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Actividad Biológica

Di-tert-butyl propane-1,1-diyldicarbamate (DTBP) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- CAS Number : 33105-94-1

- Molecular Formula : C₁₃H₂₆N₂O₄

- Molecular Weight : 274.36 g/mol

- Purity : 95% .

1. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DTBP. In a study assessing its effects on mammalian systems, DTBP was tested for genotoxicity using various assays:

- Ames Test : DTBP showed non-genotoxic properties in multiple Ames assays, indicating it does not induce mutations in bacterial strains .

- In Vivo Studies : In a study involving male Wistar rats, DTBP produced statistically significant increases in micronucleated polychromatic erythrocytes, suggesting potential genotoxic effects at higher doses .

| Study Type | Results |

|---|---|

| Ames Test | Non-genotoxic |

| Micronucleus Test | Positive for genotoxicity at higher doses |

The mechanism by which DTBP exerts its biological effects is still under investigation. However, its structure suggests potential interactions with biological macromolecules, possibly influencing cellular pathways involved in proliferation and apoptosis.

Case Study 1: Genotoxicity Assessment

A comprehensive study evaluated the genotoxic potential of DTBP through various in vivo and in vitro tests. The findings indicated that while certain tests showed negative results for DNA damage, others highlighted a significant increase in micronuclei formation at higher concentrations . This duality suggests that while DTBP may be safe at lower doses, caution is warranted at elevated levels.

Case Study 2: Synthesis and Application

Research into the synthesis of steroid derivatives using DTBP has yielded promising results. The compound has been utilized as a building block for creating more complex molecules with potential applications in cancer therapy . The successful synthesis of these derivatives indicates that DTBP could play a crucial role in developing new therapeutic agents.

Propiedades

IUPAC Name |

tert-butyl N-[1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-8-9(14-10(16)18-12(2,3)4)15-11(17)19-13(5,6)7/h9H,8H2,1-7H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVUALLVCOCXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.